molecular formula C10H7FO3 B8718584 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

Cat. No.: B8718584
M. Wt: 194.16 g/mol
InChI Key: OFXBTSACWKYRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a fluorine atom, an oxiranyl group, and a lactone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, allowing the water to act as a solvent, reagent, and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of subcritical water and molecular oxygen ensures a cost-effective and environmentally friendly process. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isobenzofuranones and isobenzofuran-1,3-diones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both a fluorine atom and an oxiranyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various fields of research and industrial applications.

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H7FO3/c11-9-6(8-4-13-8)2-1-5-7(9)3-14-10(5)12/h1-2,8H,3-4H2

InChI Key

OFXBTSACWKYRSD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C3=C(C=C2)C(=O)OC3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-5-vinyl-3H-isobenzofuran-1-one (4.0 g, 17.3 mmol) in 100 mL of DCM was slowly added mCPBA (6.0 g, 85% purity, 34.6 mmol) in 50 mL of DCM at 0° C. After warming to room temperature, the mixture was stirred overnight. The mixture was washed with aqueous Na2SO3 until KI paper didn't change color. The organic layers were washed with brine and then concentrated. The residue was purified by column chromatography to give product 4-fluoro-5-oxiranyl-3H-isobenzofuran-1-one.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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